molecular formula C10H5F7O B1440469 2'-Fluoro-4',6'-bis(trifluoromethyl)acetophenone CAS No. 1017778-58-3

2'-Fluoro-4',6'-bis(trifluoromethyl)acetophenone

Cat. No. B1440469
M. Wt: 274.13 g/mol
InChI Key: LZFMZERKIQUOIX-UHFFFAOYSA-N
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Description

2’-Fluoro-4’,6’-bis(trifluoromethyl)acetophenone is an aryl fluorinated building block . It is a type of acetophenone, which is an interesting synthon in most organic reactions .


Molecular Structure Analysis

The molecular formula of 2’-Fluoro-4’,6’-bis(trifluoromethyl)acetophenone is C9H6F4O . The molecular weight is 206.1370 .

Scientific Research Applications

Green Chemistry and Environmental Concerns

Fluorinated compounds, including 2'-Fluoro-4',6'-bis(trifluoromethyl)acetophenone, have been explored for their potential in green chemistry applications. The development of environment-friendly fluoroalkylation reactions, which incorporate fluorinated groups into target molecules, highlights the evolving interest in utilizing such compounds for sustainable chemical synthesis. Water, as a green solvent, plays a crucial role in these reactions, indicating the compound's relevance in promoting eco-friendly chemical processes (Hai‐Xia Song et al., 2018).

Material Science and Functional Materials

In the field of material science, fluorinated compounds are prized for their contribution to the development of functional materials. Their unique effects on the physical, chemical, and biological properties of molecules make them integral to the creation of advanced materials for various applications, including pharmaceuticals, agrochemicals, and functional materials (Hai‐Xia Song et al., 2018).

Analytical Chemistry and Chemosensors

The role of fluorinated compounds in analytical chemistry, particularly in the development of fluorescent chemosensors, is noteworthy. These compounds serve as critical components in the design of sensors for detecting a wide range of analytes, demonstrating the versatility and importance of fluorinated compounds in enhancing detection sensitivity and selectivity (P. Roy, 2021).

Environmental Safety and Degradation

Research on the environmental safety and degradation of fluorinated compounds, including alternatives to per- and polyfluoroalkyl substances (PFASs), is crucial. Studies investigate the sources, fates, and environmental effects of these compounds, emphasizing the need for sustainable alternatives that mitigate adverse environmental impacts (Yu Wang et al., 2019).

Safety And Hazards

The safety data sheet for a related compound, 2’-Fluoro-3’-(trifluoromethyl)phenylboronic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It is classified as having flammable liquids, skin corrosion/irritation, serious eye damage/eye irritation, and specific target organ toxicity (single exposure) with the target organ being the respiratory system .

properties

IUPAC Name

1-[2-fluoro-4,6-bis(trifluoromethyl)phenyl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H5F7O/c1-4(18)8-6(10(15,16)17)2-5(3-7(8)11)9(12,13)14/h2-3H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LZFMZERKIQUOIX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=C(C=C(C=C1F)C(F)(F)F)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H5F7O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901222450
Record name 1-[2-Fluoro-4,6-bis(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901222450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2'-Fluoro-4',6'-bis(trifluoromethyl)acetophenone

CAS RN

1017778-58-3
Record name 1-[2-Fluoro-4,6-bis(trifluoromethyl)phenyl]ethanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1017778-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[2-Fluoro-4,6-bis(trifluoromethyl)phenyl]ethanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901222450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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